Glutamylalanine
Overview
Description
Glutamylalanine is not directly discussed in the provided papers; however, the papers do provide information on glutamine and glutamic acid, which are related to glutamylalanine as it would be a dipeptide composed of glutamic acid and alanine. Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes, including metabolism, cell integrity, protein synthesis, and degradation . It is also an essential building block of proteins and occupies a central position in nitrogen metabolism .
Synthesis Analysis
The synthesis of glutamine, which is a part of glutamylalanine, is a significant reaction for maintaining low levels of ammonia in tissues and body fluids . Glutamine synthetase is the enzyme responsible for the synthesis of glutamine by condensing ammonia and glutamate . This enzyme is found in various forms across different organisms, including bacteria and plants, indicating the widespread importance of glutamine synthesis in nature .
Molecular Structure Analysis
The molecular structure of glutamine synthetase, which would contribute to the structure of glutamylalanine, has been studied in detail. Crystal structures of the enzyme complexed with substrates and products have provided insights into the active site and the conformational changes that occur during the enzymatic reaction . The enzyme consists of multiple subunits that form a complex with specific metal ions and substrates .
Chemical Reactions Analysis
The primary chemical reaction involving glutamine is its synthesis by glutamine synthetase. This reaction is crucial for incorporating nitrogen into metabolism and involves the condensation of ammonia and glutamate . Glutamine also provides nitrogen for the synthesis of various nitrogen-containing compounds, such as nucleotides and amino sugars .
Physical and Chemical Properties Analysis
While the physical and chemical properties of glutamylalanine are not directly provided, the properties of glutamine can be inferred. Glutamine is a polar, charged amino acid at physiological pH and is more effectively transported across cell membranes than glutamate . It is also a major energy source in various tissues and plays a role in acid-base balance through its metabolism in the kidneys .
Scientific Research Applications
Amino Acid Metabolism and Protein Synthesis
- Glutamine and Amino Acid Metabolism: Glutamine, closely related to glutamylalanine, is a critical amino acid for metabolism in various cells, including enterocytes and lymphocytes. It is a preferred fuel for these rapidly proliferating cells and plays a significant role in acid-base balance, nitrogen transport, and as a precursor for nucleic acids, nucleotides, amino sugars, and proteins (Lacey & Wilmore, 2009). Additionally, glutamine's influence extends to protein synthesis in different cell types, including normal and neoplastic cells (Rabinovitz et al., 1959).
Nutritional Support and Gut Health
- Glutamine in Nutrition and Gut Health: Studies have shown the trophic and cytoprotective effects of glutamine on small bowel and colonic mucosal cells, highlighting its potential as a component in specialized nutrition support for gastrointestinal diseases (Ziegler et al., 2000). Glutamine supplementation is also considered for improving clinical outcomes in various medical conditions, including gut health (Savy, 2002).
Application in Agriculture
- Amino Acids in Crop Development: Research indicates that amino acids like glutamate, closely associated with glutamylalanine, improve variables of nitrogen metabolism and productivity in crops such as soybeans. This suggests potential applications of these amino acids in agricultural practices (Teixeira et al., 2018).
Cancer Research
- Glutamine in Cancer Metabolism: Glutamine metabolism has a significant role in cancer research. Tumors consume glutamine at high rates, and it feeds into various metabolic pathways supporting cell growth and proliferation. The study of glutamine in cancer metabolism has opened doors to potential therapeutic approaches (Altman et al., 2016).
Sports Nutrition and Fatigue Management
- Glutamine in Sports Nutrition: In sports nutrition, glutamine is recognized for its role in delaying fatigue by improving glycogen synthesis and reducing ammonia accumulation, though its effects on physical performance are limited (Coqueiro et al., 2019).
Immune Function and Health
- Glutamine in Immune Function: Glutamine's role in immune cell proliferation, cytokine production, and phagocytic activities of macrophages makes it crucial for immune function. Its supplementation is recommended in catabolic situations for immune support (Cruzat et al., 2018).
properties
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHUJAFXGNDSB-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glutamylalanine | |
CAS RN |
21064-18-6 | |
Record name | L-α-Glutamyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21064-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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